Ganoderic acid Z

描述

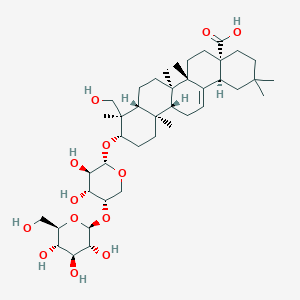

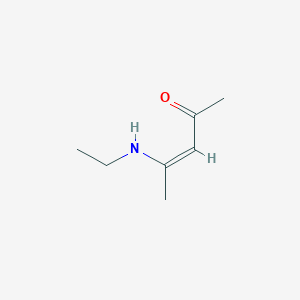

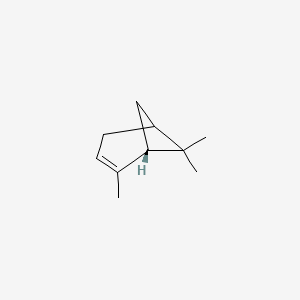

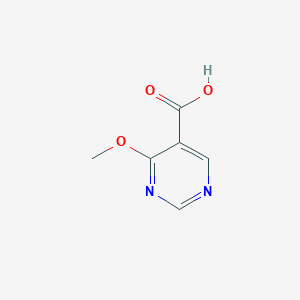

Ganoderic acid Z is a type of ganoderic acid, which is a lanostane triterpenoid . It can be isolated from mushrooms of the genus Ganoderma .

Synthesis Analysis

Ganoderic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The biosynthesis of ganoderic acids has been a topic of interest for scientists, and various strategies have been developed to control production and increase yield . For instance, the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold have been identified .Molecular Structure Analysis

Ganoderic acid Z is a triterpene with a molecular formula of C30H48O3 . It is a product of the mevalonate pathway, which involves four cyclic and two linear isoprenes .Chemical Reactions Analysis

The biosynthesis of ganoderic acids involves a series of oxidation events, primarily driven by proteins of the cytochrome P450 superfamily . These “tailoring” enzymes help produce ganoderic acids with various bioactivities .Physical And Chemical Properties Analysis

Ganoderic acid Z has a molecular weight of 456.7 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years in powder form .科学研究应用

Ganoderic acids are one of the important secondary metabolites acquired from Ganoderma lucidum, a medicinal mushroom . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . These compounds have a wide range of pharmacological activities and therapeutic effects on human ailments .

-

Pharmacological Research

- Ganoderic acids have been demonstrated to exhibit significant pharmacological activities such as inhibition of histamine release, inhibition of cholesterol synthesis, antihypertensive, antitumor and anti-human immunodeficiency virus (HIV), etc .

- The methods of application or experimental procedures in this field typically involve in vitro and in vivo studies using cell lines or animal models .

- The results or outcomes obtained from these studies have shown the potential of Ganoderic acids as therapeutic agents .

-

Biotechnological Production

- Ganoderic acids are produced through submerged fermentation of G. lucidum .

- This process involves the cultivation of G. lucidum in a controlled environment, and the production of Ganoderic acids is influenced by various factors such as the composition of the culture medium and the cultivation conditions .

- The outcomes of this research could lead to the development of more efficient methods for the production of Ganoderic acids .

-

Multidrug Resistance Reversal

- Ganoderic acid has been used in vitro to restore the sensitivity of multidrug-resistant cells to the anti-tumor drug doxorubicin .

- The method involves treating the cells with Ganoderic acid and then exposing them to doxorubicin .

- The results showed that Ganoderic acid increased the accumulation of doxorubicin within the cells, thereby restoring their sensitivity to the drug .

-

Anti-Aging and Skin Care

- Ganoderma lucidum, from which Ganoderic acids are derived, has been found to have anti-aging effects by inhibiting ultraviolet B (UVB)-induced matrix metalloproteinase (MMP)-1 expression and increasing procollagen expression .

- The method involves the application of Ganoderma lucidum extracts to the skin, either topically or orally .

- The results have shown that Ganoderma lucidum can ameliorate pigmentation effects and may have potential as a skin care product .

-

Hepatoprotection

-

5-Alpha Reductase Inhibition

- Some Ganoderic acids have been found to inhibit 5-alpha reductase .

- The method involves the administration of Ganoderic acids, usually through oral ingestion .

- The results have shown that Ganoderic acids can inhibit 5-alpha reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT). This has implications for conditions such as benign prostatic hyperplasia and androgenetic alopecia (male pattern baldness) .

-

Immunomodulation

- Ganoderic acids have been found to increase HLA class II Ag presentation and CD+T cell identification of melanoma tumor cells .

- The method involves the administration of Ganoderic acids, usually through oral ingestion .

- The results have shown that Ganoderic acid can enhance the immune response, potentially offering a new approach to cancer treatment .

-

Biosynthesis Regulation

-

Shear-Sensitive Bioprocesses

- Ganoderic acids have been found to be important for shear-sensitive bioprocesses such as cell cultures of animal, plant, and higher fungi .

- The method involves the administration of Ganoderic acids, usually through oral ingestion .

- The results have shown that Ganoderic acids can influence the outcomes of these bioprocesses .

安全和危害

未来方向

There is ongoing research into the biosynthesis, diversification, and hyperproduction of ganoderic acids . The demand for Ganoderma lucidum, the mushroom from which ganoderic acids are derived, is growing due to its pharmacological effects against diverse diseases . Therefore, there is a need for its artificial production . The elucidation of ganoderic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists .

属性

IUPAC Name |

(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJBNEAPLDQWLQ-AVCLMWMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151654 | |

| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganoderic acid Z | |

CAS RN |

294674-09-2 | |

| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。